molecular formula C12H8O3 B3286567 Dibenzo[b,d]furan-1,2-diol CAS No. 83025-51-8

Dibenzo[b,d]furan-1,2-diol

Cat. No.: B3286567
CAS No.: 83025-51-8
M. Wt: 200.19 g/mol
InChI Key: QXNVFLDNKPAFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,d]furan-1,2-diol is a heterocyclic organic compound that features a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,d]furan-1,2-diol can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal complex catalysis to facilitate the formation of the furan ring . Another method involves the annulation of benzofuran derivatives, which can be achieved through photochemical reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of substituted biphenyls as starting materials. These biphenyls undergo a series of reactions, including O-arylation and subsequent cyclization, to form the desired dibenzo[b,d]furan core .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, halogenated compounds, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

dibenzofuran-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNVFLDNKPAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,d]furan-1,2-diol
Reactant of Route 2
Dibenzo[b,d]furan-1,2-diol
Reactant of Route 3
Dibenzo[b,d]furan-1,2-diol
Reactant of Route 4
Dibenzo[b,d]furan-1,2-diol
Reactant of Route 5
Dibenzo[b,d]furan-1,2-diol
Reactant of Route 6
Dibenzo[b,d]furan-1,2-diol

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